Product packaging for 5-fluoropentane-1-sulfonyl chloride(Cat. No.:CAS No. 407-90-9)

5-fluoropentane-1-sulfonyl chloride

Cat. No.: B6614088
CAS No.: 407-90-9
M. Wt: 188.65 g/mol
InChI Key: PJUGRUHVPVYZRK-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Organofluorine Chemistry Research

The study of 5-fluoropentane-1-sulfonyl chloride lies at the intersection of two significant areas of chemical research: organosulfur and organofluorine chemistry. Organosulfur compounds are ubiquitous in nature and are integral components of many biologically active molecules and industrial chemicals. The sulfonyl chloride functional group (-SO₂Cl) is a particularly reactive moiety, making it a cornerstone for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmaceutical applications. sci-hub.semagtech.com.cnenamine.net

Simultaneously, the introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity. The carbon-fluorine bond is the strongest single bond in organic chemistry, which can significantly alter the electronic and conformational properties of a molecule. The presence of the terminal fluorine atom in this compound, therefore, offers a strategic tool for chemists to fine-tune the properties of target molecules.

Significance as a Synthetic Intermediate and Reagent

The primary significance of this compound lies in its role as a versatile synthetic intermediate and reagent. magtech.com.cn Its bifunctional nature allows for the incorporation of a 5-fluoropentylsulfonyl moiety into a wide range of molecular scaffolds.

The high reactivity of the sulfonyl chloride group enables it to readily react with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonates, and sulfonyl esters. This reactivity is fundamental to its use in constructing more complex molecules. For instance, the reaction with primary or secondary amines is a common and efficient method for the synthesis of a diverse array of sulfonamides. sci-hub.senih.gov

The 5-fluoropentyl chain introduces a unique combination of a flexible, lipophilic alkyl chain with a terminal polar fluorine atom. This feature can be exploited to modulate the physicochemical properties of a parent molecule, potentially improving its pharmacokinetic profile in drug discovery programs. The synthesis of 5-fluoropentane-1-sulfonamide (B6146032) from its corresponding sulfonyl chloride is a direct pathway to compounds with potential biological activity, as demonstrated by the investigation of similar sulfonamides for their therapeutic potential. smolecule.com

While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structural components and the known reactivity of sulfonyl chlorides suggest its utility in the following areas:

Medicinal Chemistry: As a building block for the synthesis of novel sulfonamide derivatives with potential as therapeutic agents. The 5-fluoropentyl group can be used to probe the structure-activity relationships of drug candidates.

Agrochemical Research: The development of new pesticides and herbicides often involves the incorporation of fluorinated and sulfur-containing moieties to enhance efficacy and selectivity.

Materials Science: The unique properties conferred by the fluorinated alkylsulfonyl group could be utilized in the design of specialty polymers and other advanced materials.

A plausible synthetic route to this compound involves the oxidative chlorination of 5-fluoropentanethiol. This method is a common and effective way to prepare sulfonyl chlorides from their corresponding thiols by reacting them with chlorine in the presence of water. magtech.com.cn An alternative starting material could be 1-bromo-5-fluoropentane, which can be converted to the target compound through a series of well-established chemical transformations. chemicalbook.comnih.gov

Physicochemical Properties of this compound chemsrc.com

PropertyValue
Molecular Formula C₅H₁₀ClFO₂S
Molecular Weight 188.65 g/mol
CAS Number 407-90-9
Appearance Not explicitly stated, likely a liquid
Boiling Point Not available
Melting Point Not available
Density Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClFO2S B6614088 5-fluoropentane-1-sulfonyl chloride CAS No. 407-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClFO2S/c6-10(8,9)5-3-1-2-4-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGRUHVPVYZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Fluoropentane 1 Sulfonyl Chloride

Established Preparative Routes and Their Refinements

Traditional methods for synthesizing sulfonyl chlorides, including 5-fluoropentane-1-sulfonyl chloride, have been the bedrock of its production. These methods are well-understood and have undergone significant refinements to enhance their efficiency and safety.

Synthesis from Sulfonic Acid Precursors

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental and widely practiced transformation. lookchem.comresearchgate.net This approach typically involves the use of chlorinating agents to replace the hydroxyl group of the sulfonic acid with a chloride ion. For 5-fluoropentane-1-sulfonic acid, this conversion is a direct and reliable method.

Commonly employed reagents for this transformation include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.netrsc.org While effective, these reagents can be hazardous and produce noxious byproducts. rsc.orgrsc.org

Recent refinements have focused on milder and more selective chlorinating agents. For instance, a combination of cyanuric chloride and triphenylphosphine (B44618) has been shown to convert sulfonic acids to sulfonyl chlorides under neutral conditions. researchgate.netrsc.org Another approach utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent, which can proceed under solvent-free conditions at room temperature, offering high yields and purity. lookchem.com

Reagent SystemConditionsAdvantagesDisadvantages
PCl₅ / POCl₃High TemperatureEstablished, high conversionHazardous reagents, harsh conditions
Thionyl Chloride (SOCl₂)Often with DMF catalystReadily availableCan form byproducts with catalyst
Cyanuric ChlorideNeutral conditionsMilder than traditional reagentsMay require longer reaction times
TAPCSolvent-free, Room TempHigh yield, high purity, mildReagent availability and cost

Chlorosulfonation Approaches

Chlorosulfonation involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto a carbon backbone. rsc.org While direct chlorosulfonation of an unactivated alkane like 5-fluoropentane is challenging, this method is often applied to precursors that can be subsequently converted. A more common strategy involves the oxidative chlorination of sulfur-containing compounds like thiols, disulfides, or thioacetates. researchgate.net

For a compound like this compound, a practical route would start with a corresponding 5-fluoropentyl sulfur derivative. For example, 5-fluoro-1-pentanethiol can be subjected to oxidative chlorination. A variety of oxidizing and chlorinating agent combinations have been developed for this purpose, including:

Aqueous chlorine researchgate.net

N-Chlorosuccinimide (NCS) researchgate.netorganic-chemistry.org

Sodium hypochlorite (B82951) (bleach) organic-chemistry.org

Sodium chlorite (B76162) (NaClO₂) organic-chemistry.org

A particularly noteworthy method involves the use of S-alkylisothiourea salts as precursors. researchgate.netorganic-chemistry.orgorganic-chemistry.org These salts are readily prepared from haloalkanes (like 1-bromo-5-fluoropentane) and thiourea. researchgate.netorganic-chemistry.org The subsequent oxidative chlorosulfonation with reagents like NCS or bleach is efficient, environmentally friendly, and suitable for large-scale production. researchgate.netorganic-chemistry.orgorganic-chemistry.orggoogle.com

Emerging and Sustainable Synthetic Protocols

The drive towards greener and more efficient chemical processes has spurred the development of novel synthetic methods for sulfonyl chlorides. These emerging protocols often leverage catalysis and alternative energy sources to minimize waste and hazardous reagent use.

Photoredox Catalysis in Sulfonyl Chloride Generation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules under mild conditions. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of sulfonyl chlorides from various precursors. nih.govacs.orgmpg.de

One approach involves the photocatalytic Sandmeyer-type reaction, where an arenediazonium salt reacts with sulfur dioxide (SO₂) to yield the corresponding sulfonyl chloride. nih.govacs.org While this is more common for aromatic compounds, the underlying principles of radical generation can be adapted for alkyl sulfonyl chlorides.

More relevant to this compound is the photocatalytic oxidative chlorination of thio-derivatives. nih.gov Using a photocatalyst like potassium poly(heptazine imide) (K-PHI), various thio-precursors such as thiols, thioacetates, and isothiouronium salts can be converted to sulfonyl chlorides. nih.govacs.org This method offers high selectivity and can be performed under ambient temperature with visible light, representing a significant advancement in sustainable synthesis. nih.govmpg.de The reaction can be chromoselective, meaning the specific wavelength of light can determine the reaction product. nih.gov

Green Chemistry Approaches to Sulfonyl Chloride Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of sulfonyl chloride synthesis, this translates to using less hazardous reagents, reducing waste, and employing safer solvents. rsc.org

Several methods align with these principles:

Bleach-Mediated Oxidative Chlorosulfonation : Using sodium hypochlorite (household bleach) as the oxidant for the conversion of S-alkyl isothiourea salts is an economical and environmentally friendly option. organic-chemistry.org

Oxone-KX Systems : A combination of Oxone (potassium peroxymonosulfate) and a potassium halide (KCl or KBr) in water provides a simple and rapid method for the oxyhalogenation of thiols and disulfides to their corresponding sulfonyl halides. rsc.org

Metal-Free Aerobic Oxidation : An environmentally benign synthesis has been developed using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as the terminal oxidant to convert thiols to sulfonyl chlorides. rsc.org

These methods avoid the use of toxic chlorine gas and often utilize water as a solvent, significantly improving the green credentials of the synthesis. organic-chemistry.orgrsc.org The recycling of byproducts, such as converting succinimide (B58015) back to NCS, further enhances the sustainability of these processes. researchgate.netorganic-chemistry.org

Green Chemistry ApproachKey ReagentsAdvantages
Bleach-mediated oxidationS-alkyl isothiourea salt, NaClO, HClInexpensive, readily available reagents, worker-friendly
Oxone-KX in WaterThiol/Disulfide, Oxone, KClUses water as solvent, rapid reaction
Metal-free aerobic oxidationThiol, NH₄NO₃, HCl, O₂Metal-free, uses oxygen as terminal oxidant

Challenges and Innovations in Scalable Synthesis

Translating a laboratory-scale synthesis to industrial production presents numerous challenges, including reaction control, safety, and cost-effectiveness. The synthesis of sulfonyl chlorides, often involving highly exothermic reactions and hazardous reagents like chlorosulfonic acid, is particularly demanding to scale up. rsc.orgacs.orgmdpi.com

Key challenges include:

Thermal Management : Many chlorosulfonation reactions are highly exothermic, posing a risk of thermal runaway in large batch reactors. rsc.orgmdpi.com

Reagent Handling : The use of corrosive and toxic reagents like chlorosulfonic acid or chlorine gas requires specialized equipment and stringent safety protocols. rsc.orgacs.org

Product Isolation : The hydrolysis of sulfonyl chlorides during aqueous workups can lead to significant yield loss, an issue that is magnified at larger scales. acs.org

Effluent Load : Traditional methods can generate substantial amounts of acidic and hazardous waste. acs.org

To address these challenges, significant innovations have been made, particularly in the area of flow chemistry . rsc.orgmdpi.comresearchgate.netacs.org Continuous flow reactors offer several advantages over traditional batch processing:

Enhanced Safety : The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, greatly reducing the risk of thermal runaway. rsc.orgacs.org

Precise Control : Flow systems allow for exquisite control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yields. rsc.orgresearchgate.net

Improved Spacetime Yield : Continuous processing can significantly increase the amount of product made per unit of volume per unit of time compared to batch methods. rsc.orgmdpi.com

Automation : Flow systems can be automated, improving reliability and reducing the need for manual intervention in hazardous processes. mdpi.com

The development of automated continuous systems, integrating reactors with continuous filtration and purification units, represents the forefront of scalable and safe sulfonyl chloride production. mdpi.com These innovations are crucial for the efficient and responsible manufacturing of compounds like this compound.

Exploration of Chemical Reactivity and Transformation Mechanisms of 5 Fluoropentane 1 Sulfonyl Chloride

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its extensive use in organic synthesis as a precursor to other important sulfur-containing functional groups. The reaction mechanisms at the sulfur atom are complex and can be influenced by the nucleophile, substrate structure, and solvent conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the tetracoordinate sulfur atom of alkanesulfonyl chlorides like 5-fluoropentane-1-sulfonyl chloride is a cornerstone of its chemistry. These reactions can proceed through different mechanistic pathways, primarily a direct, single-step displacement (analogous to an Sₙ2 mechanism) or a two-step addition-elimination (A-E) process involving a pentacoordinate intermediate.

For simple alkanesulfonyl chlorides, two main competing pathways are observed in the presence of nucleophiles:

Direct Nucleophilic Attack: The nucleophile directly attacks the electrophilic sulfur atom, displacing the chloride leaving group in a concerted fashion. This pathway is favored by strong nucleophiles.

Elimination-Addition (Sulfene Formation): If the α-carbon (the carbon adjacent to the sulfonyl group) bears a proton, a strong base can induce elimination of HCl to form a highly reactive sulfene (B1252967) intermediate (R-CH=SO₂). This sulfene is then rapidly trapped by any nucleophile present in the medium. For this compound, this pathway is less likely to be initiated by weak nucleophiles or under neutral conditions, but becomes significant under strongly basic conditions.

The choice between these mechanisms is heavily dependent on reaction conditions, particularly pH. For instance, in the hydrolysis of methanesulfonyl chloride, direct attack by water dominates at low pH, while the sulfene pathway via hydroxide (B78521) attack becomes dominant at a pH above 6.7.

MechanismDescriptionFavored byRelevant for this compound
Direct Displacement (SN2-like)A single-step, concerted process where the nucleophile attacks the sulfur atom, and the chloride ion leaves simultaneously.Strong nucleophiles (e.g., azide, thiols), neutral or acidic conditions.The primary pathway for reactions with most nucleophiles under standard synthetic conditions.
Addition-Elimination (A-E)A two-step process involving the formation of a trigonal bipyramidal intermediate.Generally more prevalent for arenesulfonyl chlorides or with specific nucleophiles that can stabilize the intermediate.A possible pathway, though often kinetically indistinguishable from the direct displacement for many reactions of alkanesulfonyl chlorides.
Elimination-Addition (via Sulfene)Base-induced elimination of HCl from the α- and sulfonyl positions to form a reactive sulfene, which is then trapped by a nucleophile.Strong, non-nucleophilic bases or strong, basic nucleophiles (e.g., hydroxide, alkoxides).A competing pathway under strongly basic conditions, leading to the same product as direct substitution if the trapping nucleophile is the same.

Radical Pathways and Intermediates

Beyond ionic pathways, the sulfonyl chloride group can participate in radical reactions. Single-electron transfer to the sulfonyl chloride can induce fragmentation of the S-Cl bond to generate a sulfonyl radical. This process typically requires initiation, for example, through photoredox catalysis.

Once formed, the 5-fluoropentane-1-sulfonyl radical (F(CH₂)₅SO₂•) is a key intermediate that can engage in various transformations, most notably addition to unsaturated systems like alkenes and alkynes. For example, in the presence of a suitable hydrogen atom donor, a photoredox-catalyzed reaction with an alkene can lead to a net hydrosulfonylation product.

A plausible mechanism for the formation of the sulfonyl radical intermediate is as follows:

A photocatalyst, excited by visible light, transfers an electron to the sulfonyl chloride.

The resulting radical anion intermediate rapidly fragments, cleaving the S-Cl bond to release a chloride anion and the desired sulfonyl radical.

This reactivity opens avenues for C-S bond formation that are complementary to traditional nucleophilic substitution methods.

Transformations to Sulfonamides and Sulfonate Esters

Two of the most common and synthetically valuable transformations of sulfonyl chlorides are their conversion to sulfonamides and sulfonate esters. These reactions are robust and typically proceed in high yields.

Sulfonamide Synthesis: this compound readily reacts with primary or secondary amines to form the corresponding sulfonamides. The reaction is typically carried out in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the HCl generated during the reaction.

Sulfonate Ester Synthesis: Alcohols and phenols react with

Reactivity Pertaining to the Fluoroalkane Chain

Investigations into Remote Functionalization

Remote functionalization strategies aim to activate and modify C-H bonds at positions distant from a directing functional group. While the sulfonyl chloride group can, in principle, act as a directing or participating group in such transformations, specific examples employing this compound are not reported in the current body of scientific literature.

General methodologies for remote C-H functionalization often involve transition metal catalysis or radical-mediated processes. For instance, copper-catalyzed remote C5-chlorination of 8-amidoquinolines has been demonstrated with a range of sulfonyl chlorides. In such reactions, the sulfonyl chloride can serve as the source of the chlorine atom. Conceptually, this compound could be a substrate in these reactions, potentially leading to the formation of chlorinated products. However, no specific studies have been published to confirm its efficacy or to explore the influence of the terminal fluorine atom on the reaction outcome.

Another avenue for remote functionalization involves radical translocation, where a radical generated at one site of a molecule abstracts a hydrogen atom from a remote carbon, leading to functionalization at that new radical center. While this has been explored with specialized aryl sulfonyl chlorides, there is no evidence to suggest that this compound has been investigated in this context.

Mechanistic Insights into Complex Transformations

A thorough understanding of the mechanisms governing the reactions of a chemical compound is crucial for its effective application in synthesis. For this compound, such detailed mechanistic insights are currently lacking.

Stereochemical Aspects of Reactions

The study of stereochemistry is fundamental to understanding the three-dimensional nature of chemical reactions. For reactions involving this compound, where new stereocenters could be formed, no stereochemical studies have been reported.

For instance, if the sulfonyl chloride were to participate in a cyclization reaction, the stereochemical outcome at the newly formed ring junctions would be of significant interest. Similarly, in reactions involving chiral substrates or reagents, the diastereoselectivity or enantioselectivity would provide crucial information about the transition state geometry. The absence of such studies for this compound means that the stereochemical aspects of its reactivity remain an open area for investigation.

Applications of 5 Fluoropentane 1 Sulfonyl Chloride in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Molecular Assembly

The dual functionality of 5-fluoropentane-1-sulfonyl chloride makes it a valuable starting material for constructing complex molecular architectures. The sulfonyl chloride group serves as a highly reactive electrophilic site, while the fluorinated alkyl chain imparts unique physicochemical properties to the target molecules.

The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The sulfonyl chloride functional group is a well-established precursor for the synthesis of sulfonamides, a privileged motif found in a wide array of FDA-approved drugs. nih.gov this compound can be readily reacted with primary or secondary amines present in complex, biologically relevant molecules to form stable sulfonamide linkages. This reaction appends the 5-fluoropentyl chain, which can probe lipophilic pockets in protein targets and improve pharmacokinetic profiles.

While direct studies on this compound are not extensively documented, research on analogous compounds underscores its potential. For instance, the related compound, pentane-1-sulfonyl fluoride (B91410), has been identified as an efficient inhibitor of lipoprotein lipase. rsc.org This finding suggests that the alkylsulfonyl scaffold is biologically active, and the presence of a terminal fluorine in the pentyl chain could further modulate this activity, making this compound a valuable precursor for synthesizing new potential therapeutic agents.

Chemical biology and drug discovery rely heavily on the rapid synthesis of diverse compound libraries to screen for biological activity. nih.govenamine.net Building blocks like this compound are ideally suited for this purpose. The reliable and high-yielding reaction of sulfonyl chlorides with nucleophiles, particularly amines and phenols, allows for its use in parallel synthesis to generate large collections of molecules from a common scaffold. enamine.net

By reacting this compound with a diverse set of amine- or alcohol-containing fragments, researchers can create a library where each member shares the 5-fluoropentylsulfonyl core but differs in the appended group. This approach enables a systematic exploration of the chemical space around a fluorinated scaffold to identify new bioactive compounds or chemical probes for studying biological systems. nih.gov The sulfonyl fluoride derivatives, discussed below, are particularly useful as reactive probes for selectively targeting amino acid residues in proteins. enamine.net

Contributions to Sulfur-Fluoride Exchange (SuFEx) Chemistry

While sulfonyl chlorides are highly reactive, their sensitivity to hydrolysis and side reactions can be a limitation. nih.govrhhz.net A major application of this compound is its role as a direct precursor to 5-fluoropentane-1-sulfonyl fluoride, a key component in Sulfur-Fluoride Exchange (SuFEx) click chemistry. rhhz.netnih.gov This transformation is typically achieved through a simple and efficient chlorine-fluorine exchange reaction using a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgrhhz.net

The resulting sulfonyl fluoride (R-SO₂F) possesses a unique balance of stability and reactivity. nih.govrhhz.net Unlike the corresponding sulfonyl chloride, the S-F bond is remarkably stable to a wide range of reaction conditions and aqueous environments, yet it can be selectively activated to react with nucleophiles under specific catalytic conditions. rhhz.netnih.gov This "click chemistry" characteristic allows for the reliable and modular assembly of complex molecules. researchgate.net Therefore, the primary contribution of this compound to SuFEx is as a readily available starting material for the more stable and versatile sulfonyl fluoride hub. nih.gov

Table 1: Key Transformations and Applications of this compound

Starting CompoundReagents/ConditionsProductApplication Area
This compoundR-NH₂ (Amine)5-Fluoropentyl sulfonamideMedicinal Chemistry, Biologically Active Scaffolds
This compoundKHF₂ or KF5-Fluoropentane-1-sulfonyl fluorideSuFEx Click Chemistry, Reagent Development
5-Fluoropentane-1-sulfonyl fluoridePhenols, Amines (with catalyst)Sulfonate Esters, SulfonamidesChemical Biology, Polymer Synthesis, Drug Discovery

Utilization in Catalytic Cycles and Reagent Development

The development of new catalytic methods is a driving force in modern organic synthesis. This compound serves as a precursor to substrates used in the development of novel catalytic cycles for SuFEx reactions. rhhz.net Once converted to the highly stable 5-fluoropentane-1-sulfonyl fluoride, this compound becomes a target for activation. rsc.org

Recent research has focused on developing catalysts that can activate the robust S-F bond under mild conditions. For example, Lewis acids such as calcium bistriflimide (Ca(NTf₂)₂) and N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the reaction of sulfonyl fluorides with amines and other nucleophiles. nih.govresearchgate.net The availability of aliphatic sulfonyl fluorides, derived from their chloride precursors like this compound, is essential for exploring the scope and limitations of these new catalytic systems. This work expands the toolkit of synthetic chemists, enabling the construction of S(VI)-containing molecules that were previously difficult to access.

Potential in Advanced Material Precursors

The unique properties imparted by fluorine, such as hydrophobicity, oleophobicity, and thermal stability, make fluorinated compounds attractive precursors for advanced materials. nih.gov SuFEx chemistry, which begins with sulfonyl chlorides, has found significant application in polymer science for the creation of novel polysulfates and polysulfonates. nih.gov

This compound, after conversion to its sulfonyl fluoride analogue, can be used as a building block for specialized polymers and surface coatings. For example, it could be reacted with diols or other multifunctional monomers to introduce the fluoropentyl chain into a polymer backbone or as a pendant group. Such materials could have applications in creating water-repellent surfaces, specialized membranes, or stable lubricants. The ability to reliably form sulfur-based linkages via SuFEx chemistry provides a powerful method for designing and synthesizing materials with precisely tailored properties. rhhz.net

Comparative Studies and Derivatives of 5 Fluoropentane 1 Sulfonyl Chloride

Analogues and Homologues of Fluorinated Pentane Sulfonyl Chlorides

The chemical identity of 5-fluoropentane-1-sulfonyl chloride is defined by its core components: a five-carbon alkyl chain, a terminal fluorine atom, and a sulfonyl chloride functional group. Analogues and homologues of this compound can be constructed by systematically altering these components.

Analogues involve the substitution of atoms or functional groups. Key analogues include:

Halogen Substitution: Replacing the chlorine atom of the sulfonyl chloride group with fluorine yields 5-fluoropentane-1-sulfonyl fluoride (B91410). This single-atom change significantly alters the compound's stability and reactivity. Other halogen analogues, such as the sulfonyl bromide, are also possible, though stability generally decreases down the halogen group. wikipedia.org

Fluoro-group Modification: Varying the position or number of fluorine atoms on the pentane chain generates another set of analogues. For instance, 5,5,5-trifluoropentane-1-sulfonyl chloride is an analogue with enhanced fluorination at the terminal carbon. biosynth.com Another example is 5-bromopentane-1-sulfonyl chloride, where the fluorine is replaced by a different halogen. sigmaaldrich.com

Homologues are compounds belonging to the same series but differing by a repeating unit, typically a methylene (B1212753) group (-CH₂-).

Chain Length Variation: Shortening or lengthening the alkyl chain produces a homologous series of ω-fluoroalkane-1-sulfonyl chlorides. For example, 4-fluorobutane-1-sulfonyl chloride and 6-fluorohexane-1-sulfonyl chloride are the lower and higher homologues, respectively. The length of the alkyl chain can influence physical properties like boiling point and solubility, as well as the inhibitory potency of certain derivatives. rsc.org

These variations allow for the fine-tuning of the molecule's properties for specific synthetic or biological applications.

Comparative Reactivity Analysis with Sulfonyl Fluorides and Other Sulfonyl Halides

The reactivity of this compound is largely dictated by the sulfonyl chloride group (-SO₂Cl). A comparison with other sulfonyl halides, particularly sulfonyl fluorides (-SO₂F), provides critical insights into its chemical behavior. enamine.net Sulfonyl halides' stability decreases in the order of fluorides > chlorides > bromides > iodides. wikipedia.org

Sulfonyl chlorides and fluorides are the most significant in this series. wikipedia.org While both are important intermediates for creating sulfonamides, their differing stability and reactivity profiles make them suitable for different applications. enamine.net Aliphatic sulfonyl fluorides, for instance, are effective in reactions with amines that have an additional functional group, whereas the corresponding chlorides may fail. researchgate.net Conversely, aliphatic sulfonyl chlorides react efficiently with sterically hindered amines where the corresponding fluorides show no activity. researchgate.net

PropertySulfonyl Chlorides (e.g., R-SO₂Cl)Sulfonyl Fluorides (e.g., R-SO₂F)
ReactivityHighly reactive electrophiles. researchgate.netModerately reactive, often requiring specific activation. nih.gov
StabilityLower thermal and hydrolytic stability; can be difficult to store. nih.govnih.govHigh thermal and chemical stability; resistant to hydrolysis and reduction. nih.govmdpi.com
Reaction PathwayProne to nucleophilic substitution but also reductive collapse, yielding S(IV) species. nih.govReaction is almost exclusively via nucleophilic substitution (SuFEx). nih.gov
Synthetic UtilityEffective with sterically hindered amines. researchgate.netEffective with amines bearing additional functionalities; widely used in "click chemistry" and as biological probes. researchgate.netnih.gov

Influence of Halogen Identity on Electrophilicity and Reaction Pathways

The identity of the halogen atom (X) in a sulfonyl halide (R-SO₂X) is the primary determinant of the group's electrophilicity and the subsequent reaction pathways. The S-Cl bond is weaker and more susceptible to reductive collapse, which can prevent the intended nucleophilic substitution and lead to the formation of a sulfur(IV) species and a chloride ion. nih.gov

In contrast, the strong S-F bond in sulfonyl fluorides makes them resistant to reduction. nih.govmdpi.com Consequently, their reactions proceed almost exclusively through the desired substitution pathway, a characteristic that has led to the development of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". nih.gov While sulfonyl chlorides are generally considered more reactive electrophiles, the unique stability-reactivity balance of sulfonyl fluorides makes them exceptionally reliable for specific transformations. rsc.org They remain inert under many conditions but react predictably when desired. nih.gov

This difference in reaction pathways is critical in synthesis. For example, methods to create sulfonyl fluorides often involve a halogen exchange from the corresponding sulfonyl chloride, leveraging the greater stability of the fluoride for isolation and subsequent reactions. mdpi.comacs.org

Contrasting Hydrolytic Stability and Thermal Robustness in Reaction Contexts

A significant advantage of sulfonyl fluorides over sulfonyl chlorides is their superior stability against both hydrolysis and heat. nih.gov Sulfonyl fluorides are notably resistant to hydrolysis, a property that makes them valuable as covalent probes in aqueous biological systems. mdpi.comnih.gov Aliphatic sulfonyl fluorides, in particular, have been developed as hydrolytically stable reagents that can substitute for the less stable aliphatic sulfonyl chlorides. enamine.net

The thermal robustness of sulfonyl fluorides is also markedly higher. In one comparative study, a heteroaryl sulfonyl fluoride was found to be stable when heated to 130°C for three hours, whereas its sulfonyl chloride analogue decomposed rapidly under the same conditions. nih.gov This high thermal stability is attributed to the strength of the S-F bond. nih.gov The inherent weakness of the S-Cl bond, conversely, contributes to the poor storability and lower thermal threshold of sulfonyl chlorides. organic-chemistry.org This instability can be particularly challenging with heteroaromatic sulfonyl chlorides, which are often difficult to isolate and store. nih.gov

Structural Elucidation of Key Derivatives for Understanding Reactivity

The differences in reactivity and stability between sulfonyl chlorides and sulfonyl fluorides are fundamentally rooted in their molecular structure. X-ray crystallography studies of analogous sulfonyl chloride and sulfonyl fluoride compounds provide direct evidence of these structural distinctions.

In a comparative analysis of a heteroaryl sulfonyl chloride and its corresponding fluoride derivative, the measured bond lengths were particularly revealing. The S–Cl bond was considerably longer than the S–F bond, indicating the chemical and thermal fragility of the chloride compound relative to the fluoride. nih.gov

BondMeasured Bond Length (Å)Implication
S–F1.5458Shorter, stronger bond contributing to higher chemical and thermal stability. nih.gov
S–Cl2.0190Longer, weaker bond associated with lower stability and higher reactivity. nih.gov

Further analysis of noncovalent interactions in the crystal structures showed that the dominant interactions from the sulfonyl groups arise from the oxygen atoms, not the halogen atoms. nih.gov However, the halogen does influence molecular packing; the sulfonyl chloride's chlorine atom was observed to participate in more hydrogen interactions compared to the fluorine atom in the sulfonyl fluoride structure. nih.gov These structural details at the atomic level provide a clear rationale for the macroscopic differences in chemical properties, confirming that the strength of the sulfur-halogen bond is the key factor governing the stability and reaction pathways of these important functional groups.

Advanced Analytical and Spectroscopic Characterization in Research on 5 Fluoropentane 1 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of 5-fluoropentane-1-sulfonyl chloride. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides unambiguous evidence for the compound's structure.

The combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy offers a comprehensive structural profile of the molecule. Each spectrum provides unique information about the chemical environment of the respective nuclei.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different sets of methylene (B1212753) (CH₂) groups in the pentyl chain. The protons closer to the electron-withdrawing sulfonyl chloride group are deshielded and appear at a higher chemical shift (downfield). Conversely, the protons closer to the fluorine atom are also influenced, and their signals are split due to coupling with the adjacent fluorine nucleus (J-coupling).

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing five distinct signals, one for each carbon atom in the aliphatic chain. The carbon atom bonded to the highly electronegative sulfonyl chloride group (C1) is significantly downfield. Similarly, the carbon directly attached to the fluorine atom (C5) also shows a characteristic chemical shift and a strong one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, this spectrum typically shows a triplet of triplets, arising from coupling to the protons on the adjacent carbon (C5) and the next-nearest carbon (C4).

Table 1: Representative NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~4.55tJHF ≈ 47-CH₂F
¹H~3.85tJHH ≈ 7.5-CH₂SO₂Cl
¹H~2.10m--CH₂CH₂SO₂Cl
¹H~1.85m--CH₂CH₂F
¹H~1.60m--CH₂CH₂CH₂-
¹³C~83.5d¹JCF ≈ 165C5 (-CH₂F)
¹³C~68.0s-C1 (-CH₂SO₂Cl)
¹³C~29.5d²JCF ≈ 20C4 (-CH₂CH₂F)
¹³C~25.0s-C2 (-CH₂CH₂SO₂Cl)
¹³C~21.5d³JCF ≈ 5C3 (-CH₂CH₂CH₂-)
¹⁹F~-218ttJFH ≈ 47, JFH ≈ 25-CH₂F

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, tt = triplet of triplets.

NMR spectroscopy is not only used for final product characterization but also serves as a dynamic tool for monitoring reaction progress in real-time. By acquiring NMR spectra at various time points during a reaction involving this compound, chemists can track the consumption of the starting material and the formation of products. For instance, in a substitution reaction where the chloride is replaced by an amine, the characteristic signal of the protons on the carbon adjacent to the sulfonyl group (-CH₂SO₂Cl) at ~3.85 ppm would decrease in intensity, while new signals corresponding to the sulfonamide product would appear and grow over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading without the need for cumbersome workup and isolation procedures.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₅H₁₀ClFO₂S), the calculated exact mass can be compared to the experimentally measured mass, typically with an error of less than 5 ppm, providing definitive confirmation of its composition.

Table 2: HRMS Data for this compound

FormulaSpeciesCalculated Mass (m/z)
C₅H₁₀ClFO₂S[M+H]⁺189.0101
C₅H₁₀ClFO₂S[M+Na]⁺211.0020

To analyze complex mixtures or assess the purity of a sample, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is a suitable method for its analysis. The sample is first vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. This is particularly useful for identifying volatile impurities or byproducts in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for monitoring reactions in solution, LC-MS is the preferred method. The reaction mixture is separated by high-performance liquid chromatography (HPLC), and the eluent is directed into the mass spectrometer. This allows for the identification of starting materials, products, and non-volatile intermediates in a single analytical run.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives/complexes)

While this compound itself is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal lattice.

If, for example, this compound is reacted with an amine to form a solid sulfonamide derivative, a single crystal of this product could be analyzed by X-ray diffraction. This analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and providing insight into the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies. To date, specific crystallographic data for derivatives of this compound requires searching dedicated crystallographic databases for published structures.

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are indispensable in the synthesis and characterization of this compound, facilitating both its purification from reaction mixtures and the precise determination of its purity. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the compound and its impurities, as well as the specific requirements of the analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the presumed volatility of this compound, GC can be employed for its purity assessment. However, a significant consideration is the thermal lability of some sulfonyl chlorides, which can degrade in the high temperatures of the GC injector or column, potentially leading to inaccurate quantitative results. core.ac.uk To mitigate this, derivatization into more thermally stable analogues, such as N,N-diethylsulfonamides, is a common strategy, although direct analysis is also possible under carefully optimized conditions. core.ac.uk

Detailed Research Findings:

In the analysis of related alkanesulfonyl chlorides, GC coupled with mass spectrometry (GC-MS) has proven to be a valuable tool for both separation and identification of components in a mixture. nih.gov For the analysis of halogenated alkanes, which share structural similarities with this compound, GC-MS provides high confidence in compound identification through mass spectral data. nih.govoup.comrestek.com The separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase.

A hypothetical GC-MS method for the analysis of this compound could employ a poly (5% phenyl/95% methylsiloxane) capillary column. core.ac.uk The temperature program would likely start at a low temperature to resolve any volatile impurities and then ramp up to elute the target compound and any less volatile byproducts. rsc.org The mass spectrometer would be operated in scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte and known impurities. restek.comomicsonline.org

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

Parameter Value
Column RTX-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium
Injection Mode Split
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI)

| Mass Range | m/z 40-400 |

Computational and Theoretical Chemistry Investigations of 5 Fluoropentane 1 Sulfonyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 5-fluoropentane-1-sulfonyl chloride. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The this compound molecule is characterized by a flexible pentyl chain, a terminal fluorine atom, and a highly electrophilic sulfonyl chloride group. The electronic structure is significantly influenced by the strong electron-withdrawing nature of both the sulfonyl chloride group and the fluorine atom. This inductive effect leads to a polarization of the covalent bonds, particularly the C-F and S-Cl bonds.

Key features of the electronic structure include:

Electrophilic Sulfur Center: The sulfur atom in the sulfonyl chloride group is bonded to two oxygen atoms and a chlorine atom, all of which are highly electronegative. This results in a significant partial positive charge on the sulfur atom, making it a primary site for nucleophilic attack.

Polarized C-F Bond: The carbon atom attached to the fluorine atom experiences a significant electron density depletion due to the high electronegativity of fluorine.

Covalent Bond Characteristics: The bonds within the molecule (C-C, C-H, C-S, S=O, S-Cl, and C-F) are all covalent in nature, with varying degrees of polarity.

Computational methods can quantify these electronic properties through the calculation of atomic charges, bond orders, and molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. For this compound, the LUMO is expected to be localized around the sulfonyl chloride group, highlighting its electrophilic nature.

Reaction Mechanism Elucidation through Energy Landscape Mapping

Computational chemistry offers a powerful tool for mapping the potential energy surface of a reaction, thereby elucidating the detailed mechanism. For this compound, a common reaction type to investigate would be nucleophilic substitution at the sulfonyl group.

Energy landscape mapping involves calculating the energies of the reactants, products, intermediates, and transition states for a given reaction. This allows for the determination of the reaction's thermodynamic and kinetic feasibility.

Transition State Characterization

A transition state represents the highest energy point along the reaction coordinate and is a critical species in determining the reaction rate. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For a nucleophilic attack on the sulfur atom of this compound, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the S-Cl bond. The geometry and energy of this transition state can be precisely calculated using various quantum chemical methods.

Reaction Pathway Simulations

Once a transition state is located, reaction pathway simulations, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed. These simulations trace the path of steepest descent from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired minima on the potential energy surface.

These simulations provide a dynamic picture of the reaction, showing the continuous changes in geometry as the reaction progresses. For this compound, this would visualize the approach of the nucleophile, the formation of the new bond, the breaking of the S-Cl bond, and the departure of the chloride leaving group.

Prediction of Reactivity and Selectivity Profiles

The electronic structure calculations provide the foundation for predicting the reactivity and selectivity of this compound. The highly electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to attack by a wide range of nucleophiles.

Key reactivity predictions include:

Primary Reaction Site: The sulfur atom of the sulfonyl chloride group is the most likely site for nucleophilic attack.

Leaving Group Ability: The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions at the sulfur center.

Computational models can also be used to predict selectivity in cases where multiple reaction pathways are possible. By comparing the activation energies of the different pathways, the most favorable reaction can be identified.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surfaces)

Non-covalent interactions play a crucial role in determining the solid-state structure and properties of molecular compounds. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it provides a detailed picture of the close contacts between neighboring molecules. nih.govfgcu.edu

For this compound, the Hirshfeld surface would reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. While specific crystallographic data for this compound is not available, analysis of related sulfonyl chlorides and organofluorine compounds can provide insights into the expected interactions. nih.govrsc.org

Studies on similar molecules have shown that the oxygen atoms of the sulfonyl group are significant participants in intermolecular interactions. nih.govfgcu.edunih.gov It is also observed that the fluorine atom in some organofluorine compounds can participate in close interactions with π systems, though it may not engage in significant hydrogen bonding. nih.govnih.gov In contrast, the chlorine atom of a sulfonyl chloride group has been shown to have more numerous and shorter interactions with hydrogen atoms compared to a fluorine atom in a similar chemical environment. nih.gov

Interaction TypePredicted Contribution (%)Description
H···H~40-50%Dominant interactions due to the numerous hydrogen atoms on the pentyl chain.
O···H~15-25%Hydrogen bonding between the electronegative oxygen atoms of the sulfonyl group and hydrogen atoms of neighboring molecules.
Cl···H~10-20%Interactions between the chlorine atom of the sulfonyl chloride group and hydrogen atoms.
F···H~5-15%Interactions involving the terminal fluorine atom and hydrogen atoms.
Other (C-H···π, halogen-halogen, etc.)~5-10%Other weaker, but potentially significant, non-covalent interactions.

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .
  • Storage : Keep in airtight containers away from moisture and nucleophiles (e.g., amines, alcohols) .

How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

Advanced Research Question

  • Catalyst use : Lewis acids (e.g., AlCl₃) can enhance reaction efficiency, reducing unwanted intermediates .
  • Stoichiometry : Excess chlorosulfonic acid (1.5–2 equivalents) ensures complete conversion but requires careful quenching .
  • Reaction monitoring : TLC or GC-MS can detect intermediates early, allowing adjustments to temperature or mixing rates .
  • Solvent drying : Anhydrous conditions prevent hydrolysis to sulfonic acids .

What advanced analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Advanced Research Question

  • NMR spectroscopy : ¹⁹F NMR confirms fluorine positioning; ¹H/¹³C NMR verifies alkyl chain integrity .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities (e.g., sulfonic acid byproducts) .
  • Elemental analysis : Ensures correct C, H, S, and Cl stoichiometry .
  • HPLC : Quantifies purity using reverse-phase columns and UV detection at 210 nm .

What are the typical nucleophilic substitution reactions involving this compound, and how do reaction conditions affect these pathways?

Basic Research Question

  • With amines : Forms sulfonamides in polar aprotic solvents (e.g., DMF) at 25–50°C; excess base (e.g., Et₃N) neutralizes HCl .
  • With alcohols : Produces sulfonate esters under anhydrous conditions; catalytic pyridine accelerates reaction .
  • With water : Hydrolyzes to sulfonic acid, requiring strict moisture control .
  • Steric effects : Bulky nucleophiles may require elevated temperatures (e.g., 60°C) .

How does the presence of the fluorine atom at the terminal carbon influence the reactivity and stability of this compound compared to non-fluorinated analogs?

Advanced Research Question

  • Electron-withdrawing effect : Fluorine increases electrophilicity at the sulfonyl group, enhancing reactivity with nucleophiles .
  • Steric protection : The terminal fluorine may reduce hydrolysis rates by shielding the sulfonyl chloride from water .
  • Thermal stability : Fluorinated chains resist degradation up to 100°C, enabling high-temperature reactions .
  • Comparative studies : Non-fluorinated analogs (e.g., pentane-1-sulfonyl chloride) show 20–30% slower reaction rates in SN2 mechanisms .

What are the primary applications of this compound in academic research, particularly in organic synthesis?

Basic Research Question

  • Sulfonylation reagent : Introduces sulfonyl groups into amines, alcohols, and heterocycles for drug discovery .
  • Linker in PROTACs : Facilitates covalent bonding between target proteins and E3 ligases .
  • Polymer modification : Functionalizes fluoropolymers for enhanced thermal/chemical resistance .
  • Cross-coupling reactions : Acts as an electrophile in Pd-catalyzed couplings to build fluorinated architectures .

What strategies can be employed to resolve contradictions in reported reaction yields or byproduct profiles for this compound across different studies?

Advanced Research Question

  • Reproducibility checks : Replicate experiments using identical reagents, solvents, and equipment .
  • Variable analysis : Systematically test parameters (e.g., humidity, catalyst batch) to identify critical factors .
  • Byproduct characterization : Use LC-MS or 2D NMR to identify unanticipated intermediates .
  • Meta-analysis : Compare literature data with computational models (e.g., DFT calculations) to predict optimal conditions .

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